3-(Bromomethyl)-4-fluorobenzeneboronic acid
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Overview
Description
3-(Bromomethyl)-4-fluorobenzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with bromomethyl and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-fluorobenzeneboronic acid typically involves the bromomethylation of 4-fluorobenzeneboronic acid. One common method includes the reaction of 4-fluorobenzeneboronic acid with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromomethyl group.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
3-(Bromomethyl)-4-fluorobenzeneboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-fluorobenzeneboronic acid in chemical reactions involves the reactivity of the boronic acid group and the bromomethyl group. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The bromomethyl group can act as an electrophile in nucleophilic substitution reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzeneboronic Acid: Lacks the bromomethyl group, making it less versatile in substitution reactions.
3-(Bromomethyl)benzeneboronic Acid: Lacks the fluorine substituent, which can influence the electronic properties and reactivity of the compound.
4-Bromomethylbenzeneboronic Acid: Similar structure but without the fluorine substituent, affecting its reactivity and applications.
Uniqueness
3-(Bromomethyl)-4-fluorobenzeneboronic acid is unique due to the presence of both bromomethyl and fluorine substituents, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for a broader range of applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[3-(bromomethyl)-4-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,11-12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROIAQGKPSCYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CBr)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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